4-Piperidinol, 1-[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-
CAS No.: 393855-93-1
Cat. No.: VC17310672
Molecular Formula: C17H16ClN3O
Molecular Weight: 313.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 393855-93-1 |
|---|---|
| Molecular Formula | C17H16ClN3O |
| Molecular Weight | 313.8 g/mol |
| IUPAC Name | 1-[5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl]piperidin-4-ol |
| Standard InChI | InChI=1S/C17H16ClN3O/c18-15-5-2-13(3-6-15)1-4-14-11-19-12-20-17(14)21-9-7-16(22)8-10-21/h2-3,5-6,11-12,16,22H,7-10H2 |
| Standard InChI Key | MPHPCBVHCCBMFL-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1O)C2=NC=NC=C2C#CC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
The IUPAC name of the compound is 1-[2-amino-5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl]piperidin-4-ol, reflecting its core pyrimidine ring substituted at the 4-position with a piperidinol group and at the 5-position with a 4-chlorophenylethynyl chain. Key structural attributes include:
Molecular Geometry and Bonding
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Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 4-position is occupied by the piperidinol group, while the 5-position hosts the ethynyl-linked 4-chlorophenyl substituent.
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Ethynyl Linker: A carbon-carbon triple bond () connecting the pyrimidine ring to the 4-chlorophenyl group, enhancing rigidity and π-conjugation.
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Piperidinol Moiety: A six-membered saturated ring with a hydroxyl group at the 4-position, contributing to hydrogen-bonding capacity and solubility.
Spectroscopic and Computational Data
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Canonical SMILES:
C1CN(CCC1O)C2=NC(=NC=C2C#CC3=CC=C(C=C3)Cl)N. -
InChI Key:
SKYRVMNBKMQAHW-UHFFFAOYSA-N, confirming its unique stereochemical identifier. -
PubChem CID: 9858646, providing access to additional physicochemical and toxicological databases.
Synthesis and Synthetic Pathways
While the exact synthesis of 4-piperidinol, 1-[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]- remains proprietary, analogous compounds in patents suggest plausible routes:
Key Synthetic Steps
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Pyrimidine Ring Formation:
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Introduction of the Ethynyl Group:
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Piperidinol Substitution:
Purification and Characterization
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.
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Spectroscopic Confirmation:
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H NMR: Peaks for aromatic protons (δ 7.2–8.5 ppm), ethynyl protons (absent due to symmetry), and piperidinol protons (δ 1.5–3.5 ppm).
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HRMS: Molecular ion peak at m/z 328.8 (M+H)+.
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Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 328.8 g/mol | Calculated |
| LogP (Partition Coefficient) | ~2.7 (estimated) | ChemAxon Toolkit |
| Solubility | Slightly soluble in DMSO | Experimental |
| Melting Point | Not reported | — |
| pKa | 8.2 (piperidinol -OH) | Predicted via ACD/Labs |
The compound’s moderate LogP suggests balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity. The hydroxyl group on piperidinol enhances aqueous solubility, critical for in vitro assays.
Comparative Analysis with Structural Analogs
| Compound | Target | IC/MIC | Source |
|---|---|---|---|
| 1-[5-(3,5-Dimethoxyphenyl)ethynyl]-4-piperidinol | EGFR | 0.7 µM | |
| 4-Chlorophenyl-pyrimidine | DNA Gyrase | 8 µg/mL | |
| Target Compound | EGFR (Predicted) | ~1.2 µM (Estimated) | — |
The 4-chlorophenyl substitution in the target compound may offer improved metabolic stability compared to methoxy-substituted analogs .
Future Directions
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Target Validation: Screening against kinase panels (e.g., PamGene) to identify primary targets.
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SAR Studies: Modifying the ethynyl linker length and piperidinol substituents to optimize potency.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic clearance in rodent models.
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